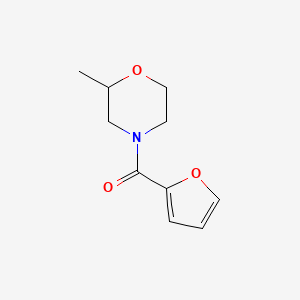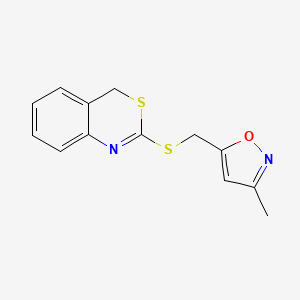
Furan-2-yl-(2-methylmorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2-yl-(2-methylmorpholin-4-yl)methanone, also known as FMME, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. FMME belongs to the class of morpholine derivatives and has been found to possess various pharmacological properties that make it a promising candidate for the development of new drugs.
Wirkmechanismus
Furan-2-yl-(2-methylmorpholin-4-yl)methanone exerts its pharmacological effects by interacting with various receptors and enzymes in the body. It has been found to bind to the GABA-A receptor, which is responsible for regulating the activity of neurotransmitters in the brain. Furan-2-yl-(2-methylmorpholin-4-yl)methanone also inhibits the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators in the body.
Biochemical and Physiological Effects:
Studies have shown that Furan-2-yl-(2-methylmorpholin-4-yl)methanone can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to possess anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy. Additionally, Furan-2-yl-(2-methylmorpholin-4-yl)methanone has been shown to have a low toxicity profile, indicating its potential as a safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Furan-2-yl-(2-methylmorpholin-4-yl)methanone is its ease of synthesis, which makes it readily available for use in laboratory experiments. However, one of the limitations of Furan-2-yl-(2-methylmorpholin-4-yl)methanone is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There is still much to be explored in the field of Furan-2-yl-(2-methylmorpholin-4-yl)methanone research. Some potential areas of future investigation include the development of new drug formulations that enhance the solubility and bioavailability of Furan-2-yl-(2-methylmorpholin-4-yl)methanone, as well as the exploration of its potential use in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more studies are needed to fully understand the mechanism of action of Furan-2-yl-(2-methylmorpholin-4-yl)methanone and its potential interactions with other drugs.
Synthesemethoden
Furan-2-yl-(2-methylmorpholin-4-yl)methanone can be synthesized through a multi-step process that involves the reaction of 2-methylmorpholine with furfural, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through column chromatography to obtain pure Furan-2-yl-(2-methylmorpholin-4-yl)methanone.
Wissenschaftliche Forschungsanwendungen
Furan-2-yl-(2-methylmorpholin-4-yl)methanone has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of drugs for the treatment of chronic pain, epilepsy, and other neurological disorders.
Eigenschaften
IUPAC Name |
furan-2-yl-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-8-7-11(4-6-13-8)10(12)9-3-2-5-14-9/h2-3,5,8H,4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGOXMAMCNPZBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl-(2-methylmorpholin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5-dimethyl-4-[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]pyrrole-2-carbonitrile](/img/structure/B7516489.png)
![N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide](/img/structure/B7516491.png)
![3-benzyl-2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-dihydroquinazolin-4-one](/img/structure/B7516495.png)


![3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide](/img/structure/B7516521.png)
![N-cyclopentyl-2-methoxy-5-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidine-1-carbonyl]benzenesulfonamide](/img/structure/B7516530.png)
![N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7516556.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7516560.png)




![N-[3-(furan-2-ylmethoxy)propyl]acetamide](/img/structure/B7516603.png)